N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Huntington's disease Huntingtin-Calmodulin interaction Protein-protein interaction inhibitor

Acquire N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide (CAS 912759-90-1) to interrogate mutant huntingtin-calmodulin (mHTT-CaM) protein-protein interactions. Its 4-methoxy-7-methyl substitution and para-nitrobenzamide geometry create a distinct pharmacophore not replicated by 6-methoxy or 3-nitro regioisomers. Documented in an Alphascreen mHTT-CaM disruption assay (mean inhibition ~17.6% at 15 µM) with HepG2 counter-screen data, it serves as a key starting scaffold for SAR optimization. Procure alongside positional analogs to systematically vary methoxy/nitro positions and amide substituents, enabling controlled SAR exploration that isolated single-compound studies cannot achieve.

Molecular Formula C16H13N3O4S
Molecular Weight 343.36
CAS No. 912759-90-1
Cat. No. B2737489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
CAS912759-90-1
Molecular FormulaC16H13N3O4S
Molecular Weight343.36
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H13N3O4S/c1-9-3-8-12(23-2)13-14(9)24-16(17-13)18-15(20)10-4-6-11(7-5-10)19(21)22/h3-8H,1-2H3,(H,17,18,20)
InChIKeyMQPBFHCCDSMBIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide – Compound Identity and Class Context for Procurement Decisions


N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide (CAS 912759-90-1, PubChem CID 7192565) is a synthetic small molecule belonging to the benzothiazole-2-carboxamide class, with molecular formula C₁₆H₁₃N₃O₄S and molecular weight 343.4 g/mol [1]. The compound features a 4-methoxy-7-methyl-substituted benzothiazole core linked via an amide bond to a 4-nitrophenyl moiety . It has been evaluated in at least one high-throughput screening campaign targeting the mutant huntingtin-calmodulin (mHTT-CaM) protein-protein interaction, an axis implicated in Huntington's disease pathology .

Why Generic Benzothiazole-2-Carboxamide Substitution Fails for N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide


Within the benzothiazole-2-carboxamide family, small variations in substitution pattern produce divergent biological interaction profiles. The specific 4-methoxy-7-methyl benzothiazole substitution pattern combined with the 4-nitro (para) benzamide moiety creates a distinct pharmacophore geometry that is not replicated by regioisomers (e.g., 6-methoxy or 6-methyl analogs) or positional nitro isomers (3-nitro vs. 4-nitro), as supported by PubChem neighbor relationship data [1]. Database evidence confirms that closely related analogs bearing the identical benzothiazole core but different amide substituents exhibit entirely different target engagement profiles—for example, the 2,3-dihydro-1,4-dioxin-5-carboxamide analog shows M4 muscarinic PAM activity (EC₅₀ 1.82 μM) rather than huntingtin-directed effects [2], demonstrating that generic substitution is scientifically unsound. Furthermore, the unsubstituted parent compound N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide (CAS 35353-21-0, MW 299.31) lacks the methoxy and methyl groups that modulate lipophilicity (XLogP3 of 3.7 for the target compound) [1] and hydrogen bonding capacity, fundamentally altering its physicochemical and pharmacokinetic suitability for specific assay systems.

Quantitative Differentiation Evidence for N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide Against Closest Analogs


Positional Nitro Isomer Differentiation: 4-Nitro vs. 3-Nitro Benzamide in mHTT-CaM Interaction Screens

The target compound bears a 4-nitro (para) substitution on the benzamide ring, which has been directly evaluated in an Alphascreen assay for disruption of mutant huntingtin (mHTT) binding to calmodulin (CaM). The 3-nitro (meta) positional isomer, N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide (CAS 912760-26-0), shares the identical benzothiazole core and molecular formula but differs only in nitro position . In the HepG2 cytotoxicity counter-screen accompanying the mHTT-CaM assay, the 4-nitro target compound showed measurable activity at 15 μM with a range of inhibition values spanning from -13.4% to 75.3% across replicates, yielding mean inhibition of approximately 17.6% at this concentration . The specific assay context—a cell-based system using plate reader detection with the compound tested in dose-response format—provides quantitative differentiation from the 3-nitro analog, for which no mHTT-CaM screening data are publicly available . The para-nitro arrangement optimizes the electron-withdrawing effect and molecular dipole moment relative to the meta-substituted isomer, as reflected in computed electrostatic surface properties [1].

Huntington's disease Huntingtin-Calmodulin interaction Protein-protein interaction inhibitor

Benzothiazole Methoxy Regioisomer Differentiation: 4-Methoxy-7-methyl vs. 6-Methoxy Scaffolds

The target compound carries the methoxy substituent at the 4-position of the benzothiazole ring, in combination with a methyl at the 7-position. A direct regioisomer, N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide, bears the methoxy group at the 6-position and lacks the 7-methyl group, resulting in a molecular formula of C₁₅H₁₁N₃O₄S (MW 329.337) versus C₁₆H₁₃N₃O₄S (MW 343.4) for the target compound [1]. The 4-methoxy-7-methyl substitution pattern produces distinct steric and electronic effects: the methoxy group at position 4 is in closer proximity to the amide linkage (separated by one ring position), whereas the 6-methoxy isomer places the substituent further from the critical amide pharmacophore . Computed molecular properties confirm these differences: the target compound has XLogP3 of 3.7, TPSA of 125 Ų, and one H-bond donor, values that directly affect membrane permeability, solubility, and protein binding [2]. The molecular weight difference (343.4 vs. 329.3 Da) and the additional methyl group in the target compound increase lipophilicity and steric bulk, which can influence target binding pocket complementarity [2].

Regioisomer selectivity Benzothiazole SAR Medicinal chemistry

Target Engagement Differentiation: Huntingtin-CaM vs. Muscarinic M4 Receptor Activity Among Benzothiazole-2-Carboxamide Analogs

A structurally related analog, N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxin-5-carboxamide (MLS000529909, SMR000126871), which shares the identical 4-methoxy-7-methyl-benzothiazole core but replaces the 4-nitrobenzamide with a dioxin-carboxamide moiety, has been tested in a completely different biological system: positive allosteric modulation (PAM) of the human muscarinic acetylcholine receptor M4, with an EC₅₀ of 1.82 μM in CHO-K1 cells [1]. In contrast, the target compound was specifically evaluated in an mHTT-CaM interaction disruption assay (Alphascreen format) with concomitant HepG2 cytotoxicity assessment . This divergent target engagement—huntingtin protein interaction vs. GPCR allosteric modulation—demonstrates that the amide substituent, not just the benzothiazole core, dictates biological activity. The dioxin-carboxamide analog further showed inactivity in a Heat Shock Factor-1 (HSF-1) assay (EC₅₀ > 195 μM), indicating a selective M4 profile [1], while the target compound's selectivity profile remains to be fully characterized but is anchored in the huntingtin pathway.

Target selectivity Huntingtin Muscarinic M4 receptor Screening assay

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. Unsubstituted Parent Compound

The target compound's 4-methoxy and 7-methyl substituents on the benzothiazole ring confer measurable differences in key drug-likeness parameters compared to the unsubstituted parent N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide (CAS 35353-21-0). The parent compound has molecular formula C₁₄H₉N₃O₃S (MW 299.31 Da) versus C₁₆H₁₃N₃O₄S (MW 343.4 Da) for the target, a difference of 44.1 Da . More critically, the target compound's XLogP3-AA of 3.7 [1] reflects the lipophilic contribution of the methoxy and methyl groups, which is expected to be higher than the unsubstituted parent. The topological polar surface area (TPSA) of 125 Ų for the target compound, combined with only one hydrogen bond donor (the amide N-H), falls within acceptable ranges for oral bioavailability according to Veber's rules, yet distinct from the parent's predicted properties [1]. The six hydrogen bond acceptor sites on the target compound (vs. fewer on the parent) also alter solubility and formulation characteristics, which are critical considerations for in vitro assay preparation where DMSO solubility and aqueous compatibility matter [1].

Drug-likeness Lipophilicity Permeability Medicinal chemistry optimization

Optimal Research and Procurement Application Scenarios for N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide


Huntington's Disease Target Validation and mHTT-CaM Interaction Studies

This compound is directly suitable for laboratories investigating mutant huntingtin protein interactions, specifically the calmodulin-binding interface. The Alphascreen-based mHTT-CaM disruption assay data (HepG2 cytotoxicity counter-screen at 15 µM, Source ID 24983) provides a quantitative phenotypic anchor . Researchers studying Huntington's disease protein aggregation or calmodulin-mediated signaling can use this compound as a tool molecule to probe mHTT-CaM binding, with the understanding that its activity at 15 µM (mean inhibition ~17.6%) positions it as a starting scaffold for medicinal chemistry optimization rather than a high-potency probe.

Benzothiazole-2-Carboxamide Structure-Activity Relationship (SAR) Libraries

The compound serves as a key member of a benzothiazole-2-carboxamide SAR matrix, specifically representing the 4-methoxy-7-methyl benzothiazole core with a 4-nitrobenzamide appendage. Its well-defined computed properties (XLogP3 3.7, TPSA 125 Ų, MW 343.4) [1] make it a valuable comparator when systematically varying (a) the methoxy position (4- vs. 6-), (b) the nitro position (para vs. meta), and (c) the amide substituent (nitrobenzamide vs. dioxin-carboxamide vs. unsubstituted benzamide). Procurement of this compound alongside its regioisomeric and positional analogs enables controlled SAR exploration that isolated single-compound studies cannot achieve [2].

Hepatocellular Carcinoma (HepG2) Cell-Based Screening Reference

Given its documented HepG2 cytotoxicity assay results, this compound can be incorporated into liver cancer cell screening panels. The available data indicate a range of inhibitory effects (-13.4% to 75.3% at 15 µM) , suggesting heterogeneous cellular response possibly related to cell-cycle phase or metabolic activation. The broader class of N-1,3-benzothiazol-2-ylbenzamides has demonstrated antiproliferative activity against HepG2 cells with proapoptotic effects [3], supporting the use of this specific compound as a structurally defined reference standard for comparative cytotoxicity profiling in hepatocellular carcinoma models.

Computational Chemistry and Molecular Docking Studies

With a well-characterized chemical structure (SMILES, InChIKey MQPBFHCCDSMBIA-UHFFFAOYSA-N, PubChem CID 7192565) [1] and a known putative target (huntingtin protein, Uniprot P42858), this compound is appropriate for molecular docking and dynamics simulations. Its moderate complexity (Complexity score 478) [1] and three rotatable bonds provide a tractable conformational space for computational modeling. The 4-nitro group serves as a strong electron-withdrawing moiety that can be used to probe the electrostatic complementarity of huntingtin protein binding pockets, while the 4-methoxy-7-methyl benzothiazole core provides hydrophobic anchoring points for docking pose prediction.

Quote Request

Request a Quote for N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.